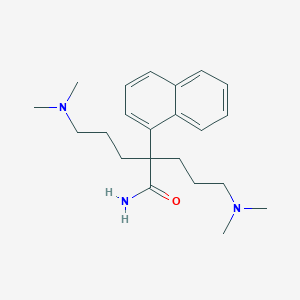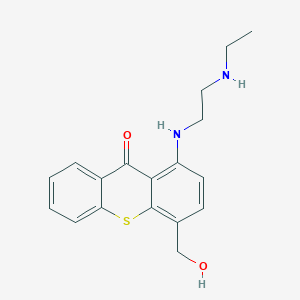
Desethylhycanthone
描述
Desethylhycanthone, also known as DEC or ethylmethylcarbonyl hycanthone, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1950s as a derivative of hycanthone, a drug used for the treatment of schistosomiasis, a parasitic disease caused by Schistosoma worms. DEC has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and immunomodulatory effects. In
科研应用
Desethylhycanthone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer research, Desethylhycanthone has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, Desethylhycanthone has been found to inhibit the replication of several viruses, including HIV, hepatitis B and C, and herpes simplex virus. In autoimmune disorders, Desethylhycanthone has been found to modulate the immune response by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
作用机制
The exact mechanism of action of Desethylhycanthone is not fully understood, but it is believed to involve multiple pathways. In cancer cells, Desethylhycanthone has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the NF-κB pathway, which is involved in cell survival and inflammation. In viral infections, Desethylhycanthone has been found to inhibit viral replication by interfering with viral RNA synthesis and protein translation. In autoimmune disorders, Desethylhycanthone has been found to modulate the immune response by inhibiting the activation and proliferation of T cells and B cells.
生化和生理效应
Desethylhycanthone has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. In cancer cells, Desethylhycanthone has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. It has also been found to inhibit angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. In viral infections, Desethylhycanthone has been found to inhibit viral replication and reduce the viral load in infected cells and animals. In autoimmune disorders, Desethylhycanthone has been found to suppress the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a shift towards a more balanced immune response.
实验室实验的优点和局限性
Desethylhycanthone has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and ease of synthesis. It can be used in various assays, including cell viability assays, apoptosis assays, and viral replication assays. However, Desethylhycanthone also has some limitations, including its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
There are several future directions for the research and development of Desethylhycanthone. One direction is to optimize the synthesis method and purification processes to improve the yield and purity of Desethylhycanthone. Another direction is to explore the potential therapeutic applications of Desethylhycanthone in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, the mechanism of action of Desethylhycanthone needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, the development of Desethylhycanthone-based drug delivery systems and formulations could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, desethylhycanthone is a promising compound for scientific research with potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and ease of synthesis make it an attractive candidate for further research and development. The elucidation of its mechanism of action and the optimization of its synthesis and purification processes could lead to the development of novel drugs for the treatment of cancer, viral infections, and autoimmune disorders.
合成方法
The synthesis of Desethylhycanthone involves the reaction of hycanthone with ethyl chloroformate and methylamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes, including recrystallization and column chromatography. The purity and yield of Desethylhycanthone can be optimized by adjusting the reaction conditions and purification methods.
性质
IUPAC Name |
1-[2-(ethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-19-9-10-20-14-8-7-12(11-21)18-16(14)17(22)13-5-3-4-6-15(13)23-18/h3-8,19-21H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFGEJHYNJLFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158947 | |
| Record name | Deethylhycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylhycanthone | |
CAS RN |
13479-19-1 | |
| Record name | Deethylhycanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylhycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deethylhycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLHYCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90K1875X3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



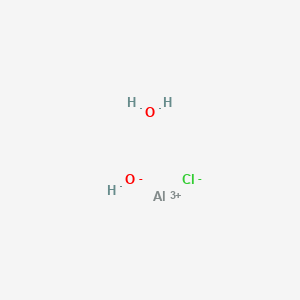
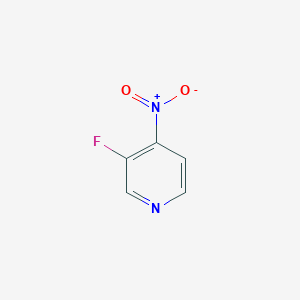



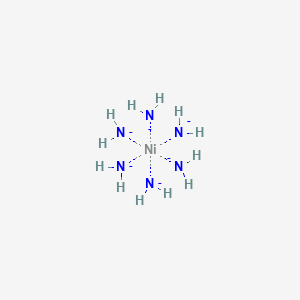

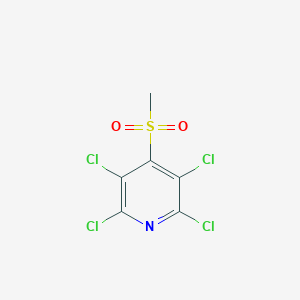



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
